3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-amino-1-(2-cyclopropylethyl)pyridin-4-one |
InChI |
InChI=1S/C10H14N2O/c11-9-7-12(6-4-10(9)13)5-3-8-1-2-8/h4,6-8H,1-3,5,11H2 |
InChI Key |
CYNRTAHSUYHJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCN2C=CC(=O)C(=C2)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Pyridinone Core
The starting point is typically a substituted pyridinone, such as 4-pyridone derivatives, prepared via cyclization of suitable precursors like β-keto esters or amides. For example, the cyclization of 2-aminobenzoyl compounds under acidic or basic conditions yields the pyridinone scaffold.
Step 2: Bromination at the 5-Position
Selective bromination at the 5-position of the pyridinone ring is achieved using N-bromosuccinimide (NBS) under controlled conditions, often in solvents like DMF or acetonitrile, to afford 5-bromo derivatives.
Step 3: Introduction of the Cyclopropylethyl Side Chain
The cyclopropylethyl group is introduced via nucleophilic substitution or cross-coupling reactions. A typical route involves:
- Preparation of 2-cyclopropylethyl halides (e.g., bromide or iodide).
- Nucleophilic substitution of the halogen on the pyridinone's 4-position with the cyclopropylethyl nucleophile, often facilitated by bases such as potassium carbonate or cesium carbonate.
Step 4: Amination at the 3-Position
The amino group is introduced through nucleophilic substitution or reduction of suitable intermediates. Commonly, the nitro group is first introduced and then reduced to the amino group using catalytic hydrogenation or metal reduction.
Representative Reaction Scheme
Pyridinone core → Bromination at 5-position → Alkylation with cyclopropylethyl halide → Amination at 3-position
Multi-Step Synthesis from Heterocyclic Precursors
This approach involves constructing the dihydropyridine ring via condensation and cyclization reactions, followed by functional group modifications.
Step 1: Formation of Pyridinone Derivatives
Starting from heterocyclic precursors such as 2,6-dichloropyridine or 2,6-dibromopyridine, selective substitution reactions introduce the necessary side chains.
Step 2: Functionalization at the 4-Position
The introduction of the amino group at the 4-position can be achieved via:
- Nucleophilic substitution with ammonia or amines.
- Amidation or acylation followed by reduction to generate the amino group.
Step 3: Side Chain Alkylation
The cyclopropylethyl side chain is incorporated through alkylation with cyclopropylethyl halides or via cross-coupling reactions like Suzuki or Heck coupling, using palladium catalysts.
Step 4: Final Purification and Characterization
Purification is typically achieved via recrystallization, chromatography, or both, with characterization by NMR, IR, and mass spectrometry.
Representative Data Table of Synthesis Parameters
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Method 1 | Pyridinone derivative | NBS, cyclopropylethyl halide, base | Room temperature to reflux | 50-70 | Sequential bromination, alkylation, amination |
| Method 2 | 2,6-Dichloropyridine | Ammonia, cyclopropylethyl halide | Elevated temperature, inert atmosphere | 40-60 | Multi-step heterocycle construction |
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridone derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperature and pressure.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized pyridone derivatives
- Reduced dihydropyridine analogs
- Substituted amino derivatives
Scientific Research Applications
Unfortunately, the available search results provide very limited information about the specific applications of "3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one". However, based on the search results, here's what can be gathered:
Chemical Properties and Identifiers:
- Name: 3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one .
- CAS Registry Number: 1547924-82-2 .
- Molecular Formula: C10H14N2O .
- Molecular Weight: 178.23 .
- Smiles: Nc1cn(CCC2CC2)ccc1=O .
General Information on Dihydropyridines:
- 1,4-Dihydropyridines have been extensively developed as blockers and activators of L-type calcium channels .
- Certain 1,4-dihydropyridines such as nifedipine and nicardipine are used to treat cardiovascular disorders like hypertension and coronary heart disease .
- Dihydropyridines are considered "privileged structures" in medicinal chemistry, showing affinity for diverse binding sites .
- Structural modifications of dihydropyridines can optimize their affinity for binding to different receptors, such as α1a-adrenergic receptors or platelet activating factor (PAF) receptors .
- Dihydropyridines have been explored for their potential to bind to adenosine receptors, with the aim of designing new selective antagonists .
Related Compounds
- 3-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one with CAS No. 1439902-65-4 .
- 4-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one hydrochloride .
- 3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one with CAS No. 1566435-98-0 .
Limitations
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular features of 3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one and its analogs from the evidence:
Substituent Analysis
Cyclopropylethyl Group (Main Compound)
- The 2-cyclopropylethyl substituent introduces a strained cyclopropane ring, which may enhance rigidity and affect metabolic stability. Cyclopropane’s high ring strain could increase reactivity in certain chemical contexts .
Its electron-rich nature may influence binding to biological targets, such as enzymes or receptors .
- Thiazole rings (containing both nitrogen and sulfur) introduce polarity and hydrogen-bonding capabilities. The 2- and 5-positions on the thiazole ring may alter steric accessibility for molecular interactions .
- The benzyloxy group adds a bulky aromatic substituent, likely increasing lipophilicity and affecting membrane permeability. The oxygen atom may participate in hydrogen bonding or dipole interactions .
Molecular Weight and Formula Trends
- The benzyloxymethyl derivative (C₁₃H₁₄N₂O₂) has the highest molecular weight (230.26) due to its larger aromatic substituent.
- Thiophene and thiazole derivatives exhibit similar molecular weights (~206–207), reflecting comparable substituent sizes despite differences in heteroatoms.
- The absence of data for the cyclopropylethyl variant precludes direct comparisons, but its smaller substituent suggests a lower molecular weight relative to the benzyloxy analog.
Electronic and Steric Implications
- Electron-Donating vs. Electron-Withdrawing Effects: Thiophene and thiazole groups may act as electron-withdrawing substituents, modulating the electron density of the dihydropyridinone ring.
Steric Effects :
- The benzyloxymethyl group imposes significant steric hindrance, which could limit interactions in sterically sensitive environments (e.g., enzyme active sites).
- Cyclopropylethyl’s compact structure may reduce steric bulk while maintaining conformational rigidity.
Biological Activity
3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one is a nitrogen-containing heterocyclic compound that has garnered attention for its significant biological activities. This article explores its biological properties, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 178.23 g/mol
- Functional Groups : An amino group at the 3-position and a cyclopropylethyl substituent at the 1-position of the dihydropyridine ring .
Research indicates that 3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one exhibits various biological activities, primarily through the inhibition of critical enzymes involved in cellular processes. The main mechanisms include:
- Inhibition of DNA Gyrase and Topoisomerase : These enzymes are essential for DNA replication and cell division. Inhibition can lead to reduced bacterial growth or cancer cell proliferation, indicating potential as an antimicrobial and anticancer agent .
- Antimicrobial Activity : The compound has shown promise in inhibiting a range of bacterial strains, suggesting its application in treating infections .
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, further supporting its potential in oncology .
Antimicrobial Properties
A series of studies have demonstrated the antimicrobial efficacy of 3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one against various pathogens. The compound's ability to disrupt bacterial DNA replication mechanisms underlines its potential as an antibiotic agent.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive bacteria | Significant inhibition | |
| Gram-negative bacteria | Moderate inhibition | |
| Fungal strains | Limited activity observed |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. Notably, it has been tested against:
These results indicate a promising profile for further development as an anticancer therapeutic.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various derivatives of dihydropyridine compounds, including 3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one. The results indicated that modifications to the cyclopropylethyl group significantly influenced antimicrobial potency. The study concluded that structural optimization could enhance efficacy against resistant strains.
Investigation into Anticancer Mechanisms
Another investigation focused on the apoptotic mechanisms induced by 3-Amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one in cancer cells. The findings revealed that the compound activates caspase pathways leading to programmed cell death, suggesting a dual role in both inhibiting proliferation and promoting apoptosis in malignant cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing 3-amino-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one, and how do reaction conditions influence yield?
- The compound is synthesized via multi-step pathways involving hydrazonoyl halides or condensation reactions, with cyclopropane-containing substituents introduced through alkylation or nucleophilic substitution. Solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. room temperature) critically impact reaction efficiency and byproduct formation. Characterization via NMR (1H/13C) and IR spectroscopy confirms structural integrity, with purity assessed by HPLC .
Q. How is the structural conformation of this compound validated, and what crystallographic tools are recommended?
- Single-crystal X-ray diffraction (XRD) using SHELXL for refinement provides precise bond lengths, angles, and tautomeric states. For non-crystalline samples, 2D NMR (COSY, HSQC) resolves regiochemical ambiguities. Computational tools like ORTEP-3 generate graphical representations of electron density maps .
Q. What in vitro assays are suitable for evaluating its antimicrobial activity?
- Standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) are used. Time-kill kinetics and biofilm inhibition studies further quantify efficacy. Structure-activity relationships (SAR) are established by comparing analogs with varying substituents on the cyclopropylethyl group .
Advanced Research Questions
Q. What mechanistic insights explain its interaction with microbial targets?
- The dihydropyridinone core disrupts bacterial cell wall synthesis via non-covalent interactions with penicillin-binding proteins (PBPs), while the cyclopropylethyl group enhances membrane permeability. Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to conserved enzymatic pockets .
Q. How can computational modeling resolve discrepancies in observed vs. predicted bioactivity data?
- Density Functional Theory (DFT) calculations identify electronic effects (e.g., HOMO-LUMO gaps) influencing reactivity. QSAR models trained on experimental MIC data prioritize substituents (e.g., electron-withdrawing groups) that optimize antimicrobial potency. Conflicting results are reconciled by validating in silico predictions with SPR (Surface Plasmon Resonance) binding assays .
Q. What strategies address oxidative instability of the dihydropyridinone ring during storage?
- Accelerated stability studies under varying pH, humidity, and light exposure identify degradation pathways (e.g., ring aromatization). Lyophilization with cryoprotectants (e.g., trehalose) or formulation in anhydrous DMSO mitigates decomposition. LC-MS monitors degradation products, guiding storage at -80°C under inert gas .
Q. How does tautomerism in the dihydropyridinone moiety affect its reactivity?
- The keto-enol equilibrium influences nucleophilic attack sites. Dynamic NMR at variable temperatures quantifies tautomer ratios, while X-ray crystallography captures dominant tautomeric forms. Reactivity studies with electrophiles (e.g., alkyl halides) confirm preferential substitution at the enol oxygen vs. the amino group .
Q. What analytical workflows validate batch-to-batch consistency in large-scale synthesis?
- Orthogonal methods include:
- Purity : UPLC-MS with charged aerosol detection (CAD).
- Stoichiometry : Elemental analysis (C, H, N).
- Conformational stability : Variable-temperature 1H NMR and Raman spectroscopy.
Discrepancies are resolved by spiking with certified reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
